5-Ethyl-4-methylthiophene-2-carboxylic acid

Description

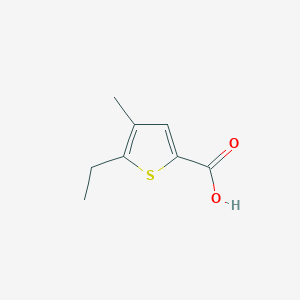

5-Ethyl-4-methylthiophene-2-carboxylic acid (C₈H₁₀O₂S, MW: 170.23 g/mol) is a substituted thiophene derivative characterized by an ethyl group at position 5, a methyl group at position 4, and a carboxylic acid moiety at position 2 of the thiophene ring. This compound belongs to the class of 5-membered heterocycles, which are pivotal in pharmaceutical, agrochemical, and materials science research due to their tunable electronic properties and reactivity . While it was previously commercially available (e.g., from CymitQuimica, Ref: 3D-QBA80825), it is currently listed as discontinued, necessitating custom synthesis for research applications .

Propriétés

IUPAC Name |

5-ethyl-4-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-3-6-5(2)4-7(11-6)8(9)10/h4H,3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEXVSXHBZYIGMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(S1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397375 | |

| Record name | 5-ethyl-4-methylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40808-25-1 | |

| Record name | 5-Ethyl-4-methyl-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40808-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-ethyl-4-methylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Ester Precursor Synthesis and Hydrolysis

One common approach is to start with ethyl 4-methylthiophene-2-carboxylate, which can be synthesized by alkylation of thiophene-2-carboxylate derivatives or Friedel-Crafts acylation followed by esterification. This ester is then hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Hydrolysis conditions: Acidic (e.g., aqueous HCl) or basic (e.g., NaOH) hydrolysis converts the ethyl ester group to the carboxylic acid.

Purity optimization: Chromatographic purification (flash chromatography) and recrystallization (ethyl acetate/hexane) are used to enhance purity.

Halogenation and Subsequent Functional Group Transformations

Halogenation of thiophene derivatives is often employed to activate positions on the ring for further substitution or metallation. For example, bromination of methyl-substituted thiophenes with N-bromosuccinimide (NBS) or aqueous bromine can selectively provide bromomethyl intermediates.

Example: Radical bromination of methyl 4-methylthiophene-2-carboxylic acid yields bromomethyl intermediates useful for further functionalization.

Bromination reagents: NBS, bromine in acetic acid, or aqueous bromine.

These methods allow for the introduction of the carboxyl group with good regioselectivity and yields.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Mono-bromination | NBS in acetic acid or aqueous bromine | 64 | Selective bromination at 2-position |

| Grignard formation | Mg, ether solvents | - | Formation of 2-thienyl Grignard reagent |

| Carbonylation (CO2 or Pd-catalyzed) | CO2 gas or Pd catalyst under CO pressure | Moderate to high | Ester or acid formation |

| Bromination/Debromination | Br2 in acetic acid, Zn dust for debromination | Variable | Functional group manipulation |

| Ester hydrolysis | Acidic or basic hydrolysis | High | Converts ester to carboxylic acid |

Alternative Halogenation Methodology

Selective chlorination of 3-methylthiophene-2-carboxylic acid using N-chlorosuccinimide (NCS) in a mixed solvent of acetic acid and N,N-dimethylformamide at 25–35°C yields dichlorinated derivatives with high yield (~90%). This method demonstrates controlled halogenation useful for further synthetic modifications.

Summary of Key Research Findings

The Grignard carbonation and palladium-catalyzed carbonylation are the most effective methods for introducing the carboxyl group on thiophene rings.

Selective halogenation (bromination or chlorination) enables functionalization at desired positions, facilitating subsequent alkylation or substitution.

Hydrolysis of esters derived from these reactions reliably produces the target carboxylic acid.

Multi-step synthetic routes have been optimized to achieve moderate to high yields, with scalability demonstrated at laboratory multi-gram levels.

Analyse Des Réactions Chimiques

Types of Reactions

5-Ethyl-4-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or alkylated thiophene derivatives.

Applications De Recherche Scientifique

5-Ethyl-4-methylthiophene-2-carboxylic acid is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Industry: Used in the development of materials with specific electronic properties.

Mécanisme D'action

The mechanism of action of 5-Ethyl-4-methylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The carboxylic acid group can form hydrogen bonds, while the thiophene ring can participate in π-π interactions, affecting molecular recognition and binding .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Thiophene Derivatives

Thiophene derivatives are widely studied for their structural versatility. Below is a detailed comparison of 5-ethyl-4-methylthiophene-2-carboxylic acid with key analogs:

Structural and Functional Group Variations

Physicochemical Properties

- Solubility: The 4-chlorophenyl-substituted analog (C₁₃H₁₁ClO₂S) exhibits reduced aqueous solubility due to its hydrophobic aryl group , whereas this compound’s alkyl chains may improve solubility in organic solvents. The cyano-containing derivatives (e.g., C₁₂H₁₃BrN₂O₄S₂) display higher polarity, enhancing crystallinity for X-ray diffraction studies .

Thermal Stability :

- Carboxylic acid derivatives generally exhibit lower thermal stability than ester analogs (e.g., ethyl or methyl esters) due to decarboxylation tendencies.

Key Research Findings and Trends

- Crystallography: Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate crystallizes in a monoclinic system (space group P2₁/c) with planar geometry, stabilized by intermolecular hydrogen bonds (2.554 Å) . Similar studies on this compound are lacking but could elucidate its packing behavior.

- Industrial Relevance: The discontinuation of this compound by suppliers like CymitQuimica suggests a shift toward more complex, multifunctional thiophenes (e.g., cyano- or amino-substituted variants) for targeted applications.

Activité Biologique

5-Ethyl-4-methylthiophene-2-carboxylic acid (C8H10O2S) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed overview of the biological activity associated with this compound, including research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a thiophene ring substituted with ethyl and methyl groups, along with a carboxylic acid functional group. This unique structure may influence its biological activity through various mechanisms, including enzyme inhibition and interaction with cellular pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Potential

The anticancer activity of this compound has also been explored in various studies. In vitro assays demonstrated that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15.7 |

| HeLa | 22.3 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for cancer treatment .

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various molecular targets within cells. The carboxylic acid group can form hydrogen bonds with biological macromolecules, potentially influencing enzyme activities and signaling pathways .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated that this compound could inhibit bacterial growth effectively, suggesting its potential application in treating infections caused by resistant strains.

Case Study 2: Cancer Cell Inhibition

In another study involving human cancer cell lines, treatment with varying concentrations of this compound resulted in significant reductions in cell viability. The study concluded that this compound could be developed into a therapeutic agent for specific types of cancer .

Q & A

Q. What synthetic routes are recommended for 5-ethyl-4-methylthiophene-2-carboxylic acid, and how are they validated?

Methodological Answer: The synthesis of thiophene carboxylic acid derivatives typically involves cyclization or functionalization of pre-formed thiophene rings. For this compound:

- Route 1 : Use automated batch and flow systems to introduce ethyl and methyl groups via alkylation (e.g., Friedel-Crafts alkylation) followed by carboxylation using CO₂ or hydrolysis of ester precursors .

- Route 2 : Hydrolysis of ester derivatives (e.g., ethyl 5-ethyl-4-methylthiophene-2-carboxylate) under acidic or basic conditions. For example, refluxing with NaOH in ethanol/water yields the carboxylic acid .

- Validation : Monitor reactions via TLC and characterize intermediates/final products using NMR (¹H/¹³C), IR (to confirm carboxylic acid C=O stretch at ~1700 cm⁻¹), and mass spectrometry. Compare melting points with literature values .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

| Technique | Purpose | Key Data |

|---|---|---|

| ¹H/¹³C NMR | Confirm substitution pattern on thiophene ring | Methyl (δ ~2.3 ppm), ethyl (δ ~1.2–1.4 ppm), carboxylic proton (broad, δ ~12–13 ppm) . |

| IR Spectroscopy | Verify carboxylic acid group | Strong absorption at ~1700 cm⁻¹ (C=O stretch) . |

| Mass Spectrometry | Determine molecular weight | Molecular ion peak at m/z corresponding to C₉H₁₀O₂S (calc. 182.05). |

| Elemental Analysis | Confirm purity | Match experimental C/H/S/O% to theoretical values . |

Q. How should this compound be stored to ensure stability?

Methodological Answer:

- Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent oxidation. Avoid contact with strong acids/bases (e.g., H₂SO₄, NaOH), which may degrade the thiophene ring .

- Handling : Use nitrile gloves, fume hoods, and respiratory protection if handling powdered forms. Decontaminate spills with ethanol/water mixtures to avoid environmental release .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

Methodological Answer:

-

Parameter Screening : Use Design of Experiments (DoE) to test variables:

Variable Optimal Range Temperature 80–100°C for alkylation Catalyst AlCl₃ (Friedel-Crafts) or Pd/C (cross-coupling) Solvent Anhydrous DMF or THF for moisture-sensitive steps -

Purification : Employ flash chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity product. Monitor yield at each step to identify bottlenecks .

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer:

- Data Triangulation : Compare results across assays (e.g., COX-2 inhibition vs. TNF-α suppression) to identify target-specific effects. For example, anti-inflammatory activity in thiophene derivatives may vary due to substituent electronic effects .

- Control Experiments : Test compound stability under assay conditions (pH, temperature) to rule out degradation artifacts. Validate cell-based results with in vivo models (e.g., murine inflammation assays) .

Q. What computational tools predict the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like COX-2 or kinases. Input the 3D structure (optimized with DFT at B3LYP/6-31G* level) and validate docking poses with MD simulations .

- QSAR Analysis : Correlate substituent properties (e.g., Hammett σ values for methyl/ethyl groups) with bioactivity data from analogues. For example, electron-donating groups may enhance binding to hydrophobic enzyme pockets .

Q. What in vitro and in vivo models are suitable for evaluating anti-inflammatory activity?

Methodological Answer:

- In Vitro :

- RAW 264.7 Macrophages : Measure NO production inhibition (IC₅₀) after LPS stimulation .

- COX-2 Enzyme Assay : Use a fluorometric kit to quantify inhibition (%) at 10 µM .

- In Vivo :

- Carrageenan-Induced Paw Edema (Rats) : Administer 50 mg/kg orally and measure paw volume reduction over 6h .

- Histopathology : Assess tissue sections for neutrophil infiltration reduction .

Key Challenges & Contradictions

- Synthetic Yield Discrepancies : Batch vs. flow synthesis may report divergent yields due to heat/mass transfer efficiency. Replicate flow conditions (e.g., 0.1 mL/min residence time) to verify scalability .

- Biological Activity Variability : Differing cell lines (e.g., HeLa vs. HEK293) may show conflicting IC₅₀ values. Standardize assays using primary cells or isogenic lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.